molecular formula C17H14O3 B14718951 3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione CAS No. 6636-42-6

3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione

Katalognummer: B14718951
CAS-Nummer: 6636-42-6
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: KTDZHEOUAJICME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione involves multiple steps and specific reaction conditionsIndustrial production methods would likely involve optimizing these steps for scalability and efficiency, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its therapeutic application or its role in a chemical reaction .

Vergleich Mit ähnlichen Verbindungen

3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione can be compared with other similar compounds, such as:

    Phenanthrene derivatives: These compounds share the core phenanthrene structure but differ in their functional groups and substitutions.

    Furan derivatives: These compounds contain the furan ring but may have different substituents or additional rings.

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

6636-42-6

Molekularformel

C17H14O3

Molekulargewicht

266.29 g/mol

IUPAC-Name

3a-methyl-11,11a-dihydro-10H-naphtho[2,1-e][2]benzofuran-1,3-dione

InChI

InChI=1S/C17H14O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(17)15(18)20-16(17)19/h2-6,8,14H,7,9H2,1H3

InChI-Schlüssel

KTDZHEOUAJICME-UHFFFAOYSA-N

Kanonische SMILES

CC12C(CCC3=C1C=CC4=CC=CC=C34)C(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.